4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde
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Overview
Description
4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde is an intricate organic compound that finds its roots in advanced synthetic chemistry. As a multifaceted molecule, it showcases significant potential across various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with 4-hydroxybenzaldehyde under carefully controlled conditions. The reaction proceeds via a nucleophilic substitution mechanism, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound necessitates rigorous control over reaction parameters such as temperature, pressure, and reactant concentrations. Automated systems ensure consistency and scalability, allowing for large-batch synthesis while maintaining high purity and yield.
Types of Reactions:
Oxidation: : The compound undergoes mild oxidation reactions to form intermediate products that may further react under controlled conditions.
Reduction: : Reductive processes can modify the aldehyde groups, leading to the formation of alcohols.
Substitution: : The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: : Electrophilic reagents such as nitrating agents or nucleophilic reagents like alkoxides.
Major Products: The major products derived from these reactions include substituted benzaldehyde derivatives, benzoic acids, and aromatic alcohols.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the construction of more complex molecules. Its multi-functional nature allows for the exploration of novel synthetic pathways and the development of new materials.
Biology: The compound’s ability to interact with biological molecules makes it a valuable probe in biochemical studies. It can be used in the design of sensors and probes for detecting specific biological targets.
Medicine: Potential pharmaceutical applications include its use as a scaffold for drug development. Its structural framework allows for the attachment of various functional groups, leading to the creation of new therapeutic agents.
Industry: In the field of materials science, this compound is explored for the development of high-performance polymers and advanced composite materials. Its aromatic structure imparts rigidity and stability, making it suitable for high-stress applications.
Mechanism of Action
Comparison with Other Compounds: Compared to similar tetrafunctional aldehydes, 4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde stands out due to its unique structural arrangement. The presence of both aromatic rings and flexible methylene linkers provides a balance between rigidity and adaptability, making it particularly useful in diverse applications.
Comparison with Similar Compounds
4,4',4'',4'''-((Benzene-1,3,5,6-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde
4,4',4'',4'''-((Benzene-1,2,3,4-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde
4,4',4'',4'''-((Benzene-1,3,5-triyltris(methylene))trisbromide)benzaldehyde
Properties
IUPAC Name |
4-[[2,4,5-tris[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30O8/c39-19-27-1-9-35(10-2-27)43-23-31-17-33(25-45-37-13-5-29(21-41)6-14-37)34(26-46-38-15-7-30(22-42)8-16-38)18-32(31)24-44-36-11-3-28(20-40)4-12-36/h1-22H,23-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFKGDAHHZEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2COC3=CC=C(C=C3)C=O)COC4=CC=C(C=C4)C=O)COC5=CC=C(C=C5)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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